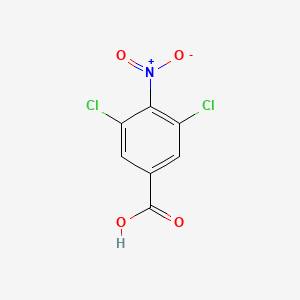

3,5-Dichloro-4-nitrobenzoic acid

Description

Contextual Significance in Organic Synthesis and Derivatives Chemistry

The primary significance of 3,5-dichloro-4-nitrobenzoic acid lies in its function as a versatile building block in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group and the activated aromatic ring—allows for a variety of chemical transformations. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, while the carboxylic acid group can be readily converted into esters, amides, or acid chlorides.

A notable application is its use as a starting material in the synthesis of advanced energetic materials. For instance, this compound can be produced from the nitration of 3,5-dichlorobenzoic acid. It then serves as a key intermediate in a multi-step synthesis to produce compounds like 3,5-dichloro-4-nitroaniline, which is a precursor to more complex, heat-resistant energetic materials.

The broader class of nitrobenzoic acids and their derivatives are well-established in synthetic chemistry. For example, 3,5-dinitrobenzoic acid is widely used to create crystalline derivatives of alcohols, which facilitates their identification through melting point analysis. wikipedia.org Similarly, the functional groups on this compound allow for the creation of a diverse library of derivatives, although this potential remains less explored compared to other isomers.

Interdisciplinary Research Relevance of Dichloronitrobenzoic Acids

The interdisciplinary importance of dichloronitrobenzoic acids and their derivatives is evident across several scientific fields, from medicine to agriculture and materials science. While direct research on the 3,5-dichloro-4-nitro isomer is specific, the activities of related compounds highlight the potential of this chemical class.

In medicinal chemistry , various substituted nitrobenzoic acids are crucial intermediates. Research has shown that derivatives of 2,4-dichlorobenzoic acid possess antidiabetic properties by inhibiting enzymes like α-glucosidase and α-amylase. researchgate.net Furthermore, a range of benzamide (B126) derivatives, which can be synthesized from benzoic acids, have been investigated for numerous biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. preprints.orgresearchgate.net For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed potential as antidiabetic agents.

In agricultural science , chlorinated benzoic acid derivatives have been developed as herbicides. nih.gov Research into aminodichlorobenzoic acids has demonstrated their phytotoxic action, with some derivatives showing selective herbicidal activity in pre- and post-emergence tests. nih.gov The related compound 3,5-dichloro-4-hydroxybenzoic acid is noted for its use as a herbicide that functions by inhibiting photosynthesis. wikipedia.org

In environmental science and toxicology , the study of compounds like 4-chloro-3,5-dinitrobenzoic acid (CDNBA) provides insight into the environmental fate of chlorinated nitroaromatic compounds. nih.gov Research on CDNBA has included measurements of its water solubility, acid dissociation constant, and cytotoxicity, noting that such compounds are often considered hazardous materials. nih.gov These studies are critical for understanding the potential environmental impact and developing remediation strategies.

Current State of Research and Identified Knowledge Gaps Pertaining to the Chemical Compound

Current research on this compound appears to be focused primarily on its role as a synthetic intermediate, particularly for specialized applications like the creation of energetic materials. Its synthesis is established, typically involving the nitration of 3,5-dichlorobenzoic acid.

However, a significant knowledge gap exists regarding the broader biological activities and physicochemical properties of this specific isomer. Compared to related compounds like 4-chloro-3,5-dinitrobenzoic acid or various aminodichlorobenzoic acids, there is a noticeable lack of published research on its toxicological profile, environmental degradation pathways, and potential applications in medicinal or agricultural chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2NO4 |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

3,5-dichloro-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |

InChI Key |

NWZAOTIBIQHTIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations

Crystallographic Studies and Polymorphism

For instance, studies on related chloronitrobenzoic acid isomers reveal detailed crystallographic data. The analysis of 2-chloro-4-nitrobenzoic acid confirmed the existence of two polymorphic forms, both of which were structurally characterized. researchgate.net Similarly, the structures of co-crystals involving 3-chloro-2-nitrobenzoic acid and various quinoline (B57606) derivatives have been determined, showing how the acid interacts with different base molecules. nih.gov Another related compound, 3,5-dichloro-6-diazo-2,4-dinitro-cyclohexa-2,5-dien-1-one, derived from 4-chloro-3,5-dinitroaniline, was found to crystallize in the orthorhombic space group P212121. researchgate.net

These studies on derivatives like nitro trifluoromethyl benzoic acids also highlight how substituent positions affect molecular conformation, such as causing the rotation of carboxylic acid or nitro groups out of the aromatic plane due to steric hindrance. doaj.org

Table 1: Crystallographic Data for Selected Benzoic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 3,5-dichloro-6-diazo-2,4-dinitro-cyclohexa-2,5-dien-1-one | C₆Cl₂N₄O₅ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| Benzamide (B126) – 2-chloro-4-nitrobenzoic acid (co-crystal) | C₁₄H₁₁ClN₂O₅ | Triclinic | P-1 | researchgate.net |

| Anthranilic acid – 2-chloro-4-nitrobenzoic acid (co-crystal) | C₁₄H₁₀ClN₂O₆ | Triclinic | P-1 | researchgate.net |

| 4-nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | doaj.org |

This table presents data for derivatives and isomers to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

In the solid state, the architecture of nitrobenzoic acids is predominantly governed by strong hydrogen bonds and other intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor. Typically, benzoic acid derivatives form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph-set motif. doaj.org

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. wikipedia.orgmdpi.com Crystal engineering, a subset of this field, aims to design and synthesize solid-state structures with desired properties by controlling these intermolecular interactions. acs.orgacs.org

For nitrobenzoic acid systems, the primary building block is the hydrogen-bonded carboxylic acid dimer. doaj.org This robust synthon is a reliable feature in the crystal structures of numerous benzoic acid derivatives. The predictability of this interaction allows for the rational design of more complex architectures. By introducing other functional groups, such as the chloro and nitro groups in 3,5-Dichloro-4-nitrobenzoic acid, secondary interactions can be modulated to fine-tune the crystal packing. These groups can influence the electronic properties of the aromatic ring, affecting π-π stacking, and can act as sites for weaker C-H···O or halogen-based interactions. The formation of co-crystals, where the acid is combined with another molecule (a co-former), further expands the possibilities for creating novel solid-state materials with specific structures and properties. researchgate.netnih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is an essential tool for identifying functional groups and gaining insight into molecular structure and bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for qualitative analysis. For this compound, the spectrum would be dominated by vibrations of the carboxylic acid, nitro, and chloro-substituted benzene (B151609) ring.

Based on data from related compounds, the following assignments can be predicted researchgate.netresearchgate.netjconsortium.com:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp band appears around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

NO₂ Stretches: The nitro group gives rise to two distinct stretching vibrations: a strong asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.

C-C Ring Stretches: Aromatic ring stretching vibrations appear as a series of bands in the 1400-1625 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Predicted FT-IR Functional Group Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong |

| Nitro Group | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro Group | Symmetric Stretch | 1335 - 1370 | Medium-Strong |

| Aromatic Ring | C=C Stretches | 1400 - 1625 | Medium-Weak |

This table is based on characteristic frequencies observed for related nitrobenzoic and chlorobenzoic acids. researchgate.netresearchgate.netnist.gov

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light from a laser and analyzing the small frequency shifts in the scattered light, which correspond to the molecule's vibrational modes. libretexts.orgutoronto.ca A key difference is the selection rule: Raman activity depends on a change in the molecule's polarizability during a vibration, whereas IR activity depends on a change in the dipole moment. utoronto.ca

For this compound, Raman spectroscopy would provide valuable information researchgate.netnih.gov:

Vibrations of the benzene ring and the symmetric stretch of the nitro group are often strong in the Raman spectrum.

The C=O stretch is typically Raman active, though it may be weaker than in the IR spectrum.

The C-Cl stretches are also readily observed.

Unlike in IR, the O-H stretch of the carboxylic acid is generally a very weak and broad feature in Raman spectra.

Spectra of related compounds like 4-chloro-3-nitrobenzoic acid show distinct Raman peaks that can be used for identification. chemicalbook.comnih.gov The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, aiding in structural confirmation and the study of intermolecular interactions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound is characterized by its simplicity, which arises from the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, as are the two chlorine atoms positioned symmetrically with respect to the nitro and carboxylic acid groups.

This equivalence results in a single signal in the ¹H NMR spectrum for the aromatic protons. The exact chemical shift of this signal can be influenced by the solvent used for the analysis. For instance, in deuterated chloroform (B151607) (CDCl₃), the signal for the two equivalent aromatic protons (H-2 and H-6) would be expected to appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm. The significant downfield shift is due to the strong electron-withdrawing effects of the adjacent nitro group and the two chlorine atoms, which deshield the protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much further downfield position, often above 10 ppm, and its position is highly dependent on the concentration and solvent.

For comparison, the aromatic protons in the related compound 3,5-dichloronitrobenzene (B1666198) appear at approximately 8.13 ppm and 7.69 ppm in CDCl₃. chemicalbook.com The presence of the carboxylic acid group in the target molecule would further influence the electronic environment of the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-2, H-6 | ~8.0 - 8.5 | Singlet (s) | 2H |

| -COOH | >10 | Broad Singlet (br s) | 1H |

Carbon-¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the symmetry of this compound, the spectrum is expected to show only four distinct signals, one for each unique carbon environment.

The carbon atoms directly bonded to the chlorine atoms (C-3 and C-5) are equivalent and will produce a single signal. Similarly, the carbons bearing the aromatic protons (C-2 and C-6) are also equivalent. The carbon atom attached to the carboxylic acid group (C-1) and the carbon atom bonded to the nitro group (C-4) are unique and will each give rise to a separate signal.

The chemical shifts of these carbons are influenced by the electronegativity of the substituents. The carboxyl carbon (C-1) is typically found in the 165-175 ppm range. The carbon bearing the nitro group (C-4) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbons attached to chlorine (C-3, C-5) will also be downfield, while the protonated carbons (C-2, C-6) will appear at a relatively more upfield position within the aromatic region. For comparison, the carbon signals in 4-nitrobenzoic acid appear at various positions, with the carboxyl carbon being significantly downfield. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C=O | ~165 - 175 |

| C-4 (C-NO₂) | ~145 - 155 |

| C-3, C-5 (C-Cl) | ~130 - 140 |

| C-1 (C-COOH) | ~130 - 135 |

| C-2, C-6 (C-H) | ~125 - 130 |

Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique that is particularly sensitive to the electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. du.ac.in Unlike NMR, NQR experiments are conducted in the absence of an external magnetic field. The resonance frequency is determined by the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus.

For this compound, the two chlorine atoms are in chemically equivalent positions. Therefore, a single ³⁵Cl NQR frequency is expected. Studies on the closely related compound 3,5-dichlorobenzoic acid have shown two ³⁵Cl NQR frequencies at each temperature, indicating two crystallographically inequivalent chlorine atoms in the solid state. doi.org The introduction of a nitro group at the 4-position in this compound would significantly alter the EFG at the chlorine nuclei, leading to a different NQR frequency compared to 3,5-dichlorobenzoic acid. This technique is highly sensitive to the crystalline environment and can provide valuable insights into the intermolecular interactions involving the chlorine atoms. doi.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular weight is approximately 236 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M+2] peak with an intensity of about 65% of the molecular ion peak and an [M+4] peak with a lower intensity, which is a distinctive signature for a molecule containing two chlorine atoms.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ ion, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ ion. libretexts.org Another expected fragmentation is the loss of the nitro group (-NO₂), giving an [M-46]⁺ peak.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| ~236 | [C₇H₃³⁵Cl₂NO₄]⁺ (Molecular Ion) |

| ~219 | [M - OH]⁺ |

| ~191 | [M - COOH]⁺ |

| ~190 | [M - NO₂]⁺ |

| ~145 | [C₆H₂³⁵Cl₂]⁺ (from loss of COOH and NO₂) |

The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the fragmentation of benzoic acid itself prominently features the loss of the hydroxyl and carboxyl groups. docbrown.info

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 3,5-dichloro-4-nitrobenzoic acid.

The presence of the carboxylic acid and nitro groups introduces rotational flexibility around their bonds to the benzene (B151609) ring. To explore the conformational landscape of this compound, potential energy surface (PES) mapping can be performed. This involves systematically rotating specific dihedral angles and calculating the corresponding energy to identify the most stable conformations (energy minima) and the energy barriers between them. For a similar compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations revealed that the nitro group is significantly twisted out of the plane of the aromatic ring, with a calculated rotational barrier. nih.gov This type of analysis for this compound would reveal the preferred orientation of the carboxylic acid and nitro groups, which is crucial for understanding its intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more reactive. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. researchgate.net Analysis of the HOMO-LUMO gap for this compound can predict its susceptibility to nucleophilic and electrophilic attack. researchgate.net For related nitroaromatic compounds, this analysis has been used to understand their electronic transitions and reactivity. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge distribution, hybridization, and delocalization of electron density. For similar compounds like 3,5-dinitrobenzoic acid, NBO analysis has been used to explain the most probable intramolecular interactions. researchgate.net This type of analysis for this compound would quantify the charge on each atom and describe the nature of the chemical bonds, including the interactions between the substituents and the benzene ring.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which can be compared with experimental data for validation.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions serve as a valuable aid in the assignment of experimental spectra.

Geometry Optimization: The molecule's three-dimensional structure is first optimized using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Magnetic Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then typically used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized geometry.

Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the aromatic protons and carbons would be significantly influenced by the electronic effects of the substituents. The two equivalent protons at the C2 and C6 positions would be expected to show a downfield shift due to the electron-withdrawing nature of the adjacent chloro and nitro groups. Similarly, the chemical shifts of the aromatic carbons would be distinctly affected by their substitution pattern. For comparison, experimental ¹H NMR data for related compounds like 4-nitrobenzoic acid in DMSO-d6 show signals around 8.3 ppm and 8.2 ppm. chemicalbook.com

Analysis of Intermolecular Forces and Crystal Packing in the Solid State

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This analysis maps the electron density to partition crystal space into molecular volumes, allowing for the study of close contacts between neighboring molecules.

Although a specific crystal structure and Hirshfeld analysis for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds provides insight into the interactions that likely govern its crystal packing. For various substituted nitroaromatic compounds, Hirshfeld analysis reveals the relative contributions of different intermolecular contacts. nih.govnih.gov

Key intermolecular interactions expected to be significant in the crystal packing of this compound would include:

O···H/H···O Interactions: Strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, likely leading to the formation of centrosymmetric dimers, a common motif in crystalline carboxylic acids. Additional weaker O···H contacts involving the nitro group and aromatic C-H donors are also highly probable. These interactions typically appear as prominent, sharp spikes in 2D fingerprint plots derived from the Hirshfeld surface. nih.gov

Cl···H/H···Cl and Cl···O/O···Cl Contacts: Interactions involving the chlorine atoms are significant. Halogen bonding (Cl···O) and other weak contacts (Cl···H) would contribute to the stability of the crystal lattice. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

The table below conceptualizes the potential contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on findings for analogous molecules. nih.govnih.gov

| Intermolecular Contact Type | Expected Percentage Contribution |

| O···H / H···O | High |

| H···H | High |

| Cl···H / H···Cl | Moderate |

| C···H / H···C | Moderate |

| Cl···O / O···Cl | Low to Moderate |

| C···C (π-π) | Low |

This table is illustrative and based on analyses of similar compounds. Actual percentages would require experimental crystal structure data.

Advanced Electronic Property Calculations (e.g., First-Order Hyperpolarizability)

The study of nonlinear optical (NLO) properties is a significant area of materials research, with applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a molecular property that characterizes the second-order NLO response. Molecules with large β values are of great interest.

Computational chemistry, specifically DFT calculations, provides a reliable method for predicting the first-order hyperpolarizability of molecules. nih.gov For a molecule like this compound, the presence of both electron-donating (implicitly, the aromatic ring) and strong electron-withdrawing groups (nitro, chloro, and carboxylic acid) creates a charge asymmetry that is a prerequisite for a significant NLO response.

While a specific calculated hyperpolarizability value for this compound is not available, studies on related molecules like 1,2-dichloro-4-nitrobenzene and 4-methyl-3-nitrobenzoic acid confirm that such substitution patterns can lead to substantial NLO properties. nih.govresearchgate.net The calculation of β involves determining the change in the molecule's dipole moment under an applied electric field. The key components of the first hyperpolarizability tensor (β_xxx, β_xyy, β_xzz, etc.) are calculated to yield the total static first hyperpolarizability (β_tot), often using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i (i = x, y, z) are the components of the vector part of the hyperpolarizability tensor.

The combination of the π-conjugated system of the benzene ring with the strong electron-withdrawing capabilities of the nitro group and chlorine atoms suggests that this compound would possess a significant first-order hyperpolarizability, making it a candidate for investigation as an NLO material. The calculated results for similar compounds show that they can have β values many times larger than that of standard reference materials like urea (B33335). nih.gov

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic ring of 3,5-Dichloro-4-nitrobenzoic acid is heavily substituted with electron-withdrawing groups. This electronic characteristic makes the ring highly electron-deficient, which strongly disfavors electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. libretexts.org

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, proceed via the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.com The presence of multiple deactivating groups (–Cl, –NO₂, –COOH) on the ring of this compound significantly reduces its reactivity towards electrophiles compared to benzene. msu.edu Forcing an electrophilic substitution to occur would require harsh reaction conditions. libretexts.org

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reaction pathway is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group, such as a halide. byjus.comlibretexts.org In this compound, the nitro group is positioned ortho to one chlorine atom and para to the other, strongly activating both chlorine atoms for displacement by a nucleophile. libretexts.orgrutgers.edu The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgrutgers.edu

Influence of Halogen and Nitro Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the combined electronic effects of its substituents. These effects can be categorized as inductive and resonance effects.

Halogen Substituents (–Cl): Chlorine atoms are electronegative and withdraw electron density from the ring through the sigma (σ) bond, an effect known as a negative inductive effect (-I). libretexts.org While they possess lone pairs that can be donated to the ring via a positive resonance effect (+R), the inductive effect of halogens is stronger than their resonance effect. libretexts.org Consequently, chlorine atoms are classified as deactivating groups in the context of electrophilic aromatic substitution. msu.edu

Nitro Substituent (–NO₂): The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orgresearchgate.net It withdraws electron density from the entire π-system, creating a significant partial positive charge on the aromatic ring, particularly at the ortho and para positions. This makes the nitro group one of the strongest deactivating groups for electrophilic substitution and a powerful activating group for nucleophilic substitution. libretexts.org

Carboxylic Acid Substituent (–COOH): The carboxylic acid group is also an electron-withdrawing and deactivating group, primarily through its inductive effect and a moderate resonance effect. libretexts.org

The cumulative effect of two chloro substituents and a nitro group makes the aromatic ring of this compound exceptionally electron-poor. This high degree of deactivation renders electrophilic substitution extremely difficult, while simultaneously making the molecule a prime candidate for nucleophilic aromatic substitution reactions where one of the chlorine atoms is displaced.

Kinetic and Thermodynamic Parameters of Substitution Reactions

For electrophilic substitutions, the deactivating nature of the substituents is reflected in the relative reaction rates. As shown in the table below, substituents like chlorine and the ester group (analogous to the carboxylic acid) significantly slow down the reaction compared to benzene.

Table 1: Relative Rates of Electrophilic Nitration for Substituted Benzenes

| Compound | Substituent (–Y) | Relative Rate (vs. Benzene = 1) |

|---|---|---|

| Benzene | –H | 1.0 |

| Toluene (B28343) | –CH₃ | 25 |

| Chlorobenzene | –Cl | 0.033 |

| Ethyl Benzoate | –COOCH₂CH₃ | 0.003 |

| Nitrobenzene (B124822) | –NO₂ | 6 x 10⁻⁸ |

This table illustrates the strong deactivating effect of electron-withdrawing groups like chloro, ester, and nitro groups on the rate of electrophilic aromatic substitution. libretexts.org

For nucleophilic aromatic substitution, kinetic studies on similar compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, demonstrate that the reactions are highly dependent on the nature of the nucleophile and the solvent. researchgate.net In a study involving the reaction of this compound with various cyclic amines, the process was followed spectrophotometrically, and second-order rate constants were determined. researchgate.net The thermodynamic parameters derived from these studies, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), help to elucidate the reaction mechanism and the structure of the transition state. researchgate.net These studies typically show that the addition of the nucleophile to the aromatic ring is the rate-determining step. youtube.com

Redox Chemistry of the Nitro Group and Related Transformations

The nitro group (–NO₂) of this compound is a key site of chemical reactivity, particularly in redox reactions. It can be readily reduced to an amino group (–NH₂), a transformation that is fundamental in the synthesis of many aromatic amines.

Catalytic and Non-Catalytic Reduction Pathways

The reduction of the nitro group can be achieved through various methods, which can be broadly classified as catalytic and non-catalytic.

Catalytic Reduction: This is one of the most common and efficient methods. It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. Another approach is electrocatalytic reduction, where a redox mediator like a polyoxometalate can be used to facilitate the electron transfer process for converting the nitro group. acs.org

Non-Catalytic Reduction: This method often employs dissolving metals in acidic media. mnstate.edu Typical reagent combinations include:

Tin (Sn) and hydrochloric acid (HCl)

Iron (Fe) and hydrochloric acid (HCl)

Zinc (Zn) and acetic acid Another important category is selective non-catalytic reduction (SNCR), which is often used on an industrial scale to reduce nitrogen oxides in flue gases using reagents like ammonia (B1221849) or urea (B33335) at high temperatures. nih.govcetjournal.it

Table 2: Common Reagents for Nitro Group Reduction

| Pathway | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, solvent (e.g., ethanol) |

| Electrocatalytic | Polyoxometalate mediator | Applied potential, aqueous acid |

| Dissolving Metal | Fe, HCl | Aqueous HCl, heating |

Formation of Intermediate Species

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates. The generally accepted pathway involves the sequential formation of a nitroso compound and a hydroxylamine (B1172632), which is then further reduced to the final amine product.

Reaction Pathway: Ar–NO₂ → Ar–N=O → Ar–NHOH → Ar–NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

During these transformations, various reactive intermediates can be formed. For instance, in some acid-catalyzed reactions, the initial step may involve the protonation of the nitro compound. rsc.org In electrocatalytic reductions, the formation of the hydroxylamine intermediate has been identified through techniques like mass spectrometry. acs.org The specific intermediates observed can depend on the reaction conditions, such as the pH, the reducing agent used, and the presence of a catalyst.

Carboxylic Acid Functional Group Transformations

The carboxylic acid (–COOH) group in this compound can undergo a variety of transformations characteristic of this functional group, providing pathways to other important classes of compounds like esters, amides, and acid chlorides. These reactions typically involve nucleophilic acyl substitution.

Esterification: The compound can be converted to its corresponding ester by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and the equilibrium is typically driven towards the product by removing water or using an excess of the alcohol.

Formation of Acid Chlorides: The carboxylic acid can be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dichloro-4-nitrobenzoyl chloride is a versatile intermediate.

Amide Formation: The highly reactive acid chloride can readily react with ammonia or primary/secondary amines to form the corresponding amides. Alternatively, the carboxylic acid can be directly coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide bond.

These transformations of the carboxylic acid group are largely independent of the substituents on the aromatic ring and follow well-established mechanistic pathways for carboxylic acid derivatives.

Esterification and Amidation Reaction Mechanisms

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification:

The formation of esters from this compound typically proceeds via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. umich.edu This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. researchgate.net The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is often accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. nih.govpsu.edu

The mechanism of Fischer esterification involves several key steps: umich.edunist.govrushim.ru

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The presence of the electron-withdrawing nitro and chloro substituents on the aromatic ring increases the acidity of the carboxylic acid, but can also influence the rate of esterification.

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. researchgate.net To overcome this, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents.

Common coupling agents for the amidation of carboxylic acids like this compound include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netgoogle.comchemicalbook.com

The general mechanism for amidation using a coupling agent like EDC and an additive like HOBt can be summarized as follows: chemicalbook.com

Activation of the carboxylic acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Formation of an active ester: The O-acylisourea intermediate can then react with HOBt to form an active HOBt ester. This step is beneficial as the HOBt ester is less prone to side reactions and racemization (if the acid were chiral) than the O-acylisourea.

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

Formation of the amide: The tetrahedral intermediate collapses to form the stable amide bond and releases the coupling agent byproducts (in this case, a urea derivative and HOBt).

The use of these coupling reagents allows the amidation reaction to proceed under mild conditions, typically at room temperature, with good to excellent yields. researchgate.net

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). chemguide.co.uk The decarboxylation of aromatic carboxylic acids, such as this compound, is generally challenging and requires high temperatures. However, the presence of strong electron-withdrawing groups, like the nitro group, can facilitate this process. acs.org

One potential pathway for the decarboxylation of this compound is through heating. For instance, 4-nitrobenzoic acid has been shown to undergo decarboxylation to form nitrobenzene at temperatures above 240°C. acs.org Similarly, heating this compound, likely to even higher temperatures, would be expected to yield 1,3-dichloro-2-nitrobenzene.

The mechanism of thermal decarboxylation of many aromatic carboxylic acids is thought to proceed through a concerted pericyclic transition state, especially if there is a group at the ortho position that can participate in intramolecular hydrogen bonding. nist.gov For this compound, this is not the primary mechanism. Instead, the reaction likely proceeds via the formation of an unstable carbanion intermediate after the loss of CO₂. The stability of this carbanion is a key factor in the ease of decarboxylation.

Catalysts can also promote decarboxylation under milder conditions. Copper and its salts have been used to catalyze the decarboxylation of various aromatic carboxylic acids. For example, the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid is facilitated by heating in the presence of N,N-dimethylaniline. umich.edu It is plausible that similar catalytic systems could be employed for the decarboxylation of this compound. More recent methods involve photoredox catalysis, which can enable decarboxylation under significantly milder conditions. chemguide.co.uk

Reaction Kinetics and Catalysis in Synthetic Processes

The synthesis of this compound typically involves the nitration of 3,5-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). chemguide.co.uk The kinetics and catalysis of this electrophilic aromatic substitution are crucial for optimizing reaction conditions and ensuring high yield and selectivity.

The reaction rate of aromatic nitration is dependent on several factors, including the concentrations of the aromatic substrate, nitric acid, and the catalyst (sulfuric acid), as well as the reaction temperature. masterorganicchemistry.com The reaction is generally first order with respect to the aromatic compound and first order with respect to nitric acid. researchgate.net

Catalysis:

Concentrated sulfuric acid plays a critical role as a catalyst in this reaction. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. spu.edu The generation of the nitronium ion is a key step in the reaction mechanism:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel, have also been studied for the nitration of aromatic compounds. nih.gov These catalysts can offer advantages in terms of easier separation from the reaction mixture and potential for reuse.

The substituents on the benzene ring significantly influence the rate of nitration. The two chlorine atoms and the carboxylic acid group are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This is due to their electron-withdrawing inductive effects. However, they direct the incoming electrophile to specific positions on the ring. In the case of 3,5-dichlorobenzoic acid, the nitro group is directed to the 4-position.

Reaction Kinetics:

| Aromatic Substrate | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Biphenyl (B1667301) | Competitive nitration with toluene in acetic acid/sulfuric acid | 1.87 ± 0.61 (relative to toluene) | Not Reported | rsc.org |

| Toluene | Competitive nitration with biphenyl in acetic acid/sulfuric acid | 1.00 (reference) | Not Reported | rsc.org |

| 1,3-Dichloro-2-nitrobenzene | Nitration in H₂SO₄/HNO₃ at 25°C | Rate profile determined, but specific constant not provided | Not Reported |

The data illustrates that the structure of the aromatic substrate has a significant impact on the reaction rate. For this compound synthesis, controlling the reaction temperature is critical to prevent side reactions and the formation of polynitrated byproducts. google.com

Environmental Fate and Degradation Mechanisms of Nitrobenzoic Acid Derivatives

Biodegradation Pathways and Microbial Transformations

The biodegradation of nitroaromatic compounds, a class to which 3,5-dichloro-4-nitrobenzoic acid belongs, is a key process in their environmental removal. asm.org These compounds are generally considered resistant to degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. asm.org However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov

Identification of Microbial Strains and Consortia Involved in Degradation

A variety of individual bacterial strains and microbial consortia have been identified with the ability to degrade nitroaromatic compounds. While specific studies on this compound are limited, research on related compounds provides insight into the types of microorganisms that could be involved in its breakdown.

For instance, several bacterial strains have been isolated that can grow on and mineralize nitroaromatic compounds such as nitrobenzene (B124822), nitrobenzoates, and chloronitrobenzenes. nih.gov Genera known for their degradative capabilities towards these compounds include Pseudomonas, Arthrobacter, Burkholderia, Comamonas, Rhodococcus, and Serratia. asm.orgnih.govoup.com For example, Pseudomonas sp. strain JS51 has been shown to grow on m-nitrobenzoate, and Arthrobacter sp. has been implicated in the degradation of o-nitrobenzoate. asm.orgnih.gov

Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. nih.govfrontiersin.org A consortium of Arthrobacter sp. NB1, Serratia sp. NB2, and Stenotrophomonas sp. NB3, for example, demonstrated improved degradation of nitrobenzene when cultivated together. nih.gov The synergistic interactions within these consortia can lead to more complete degradation of complex pollutants. frontiersin.orgmdpi.comresearchgate.net

Table 1: Examples of Microbial Strains Involved in Nitroaromatic Compound Degradation

| Microbial Strain/Consortium | Degraded Compound(s) | Reference(s) |

| Pseudomonas sp. strain JS51 | m-Nitrobenzoate | nih.gov |

| Arthrobacter protophormiae | o-Nitrobenzoate | asm.org |

| Burkholderia sp. strain JS165 | 3-Nitrotyrosine | nih.gov |

| Variovorax paradoxus JS171 | 3-Nitrotyrosine | nih.gov |

| Comamonas sp. strain JS765 | Nitrobenzene, 3-Nitrotoluene | nih.gov |

| Rhodococcus sp. | 2,4-Dinitrophenol | asm.org |

| Consortium of Arthrobacter sp. NB1, Serratia sp. NB2, and Stenotrophomonas sp. NB3 | Nitrobenzene | nih.gov |

| Strains PB4 and SB4 | 4-Nitrobenzoate (B1230335), 4-Aminobenzoate | oup.com |

Elucidation of Enzymatic Degradation Mechanisms

The microbial breakdown of nitroaromatic compounds is facilitated by a range of specific enzymes. researchgate.net The initial steps in these pathways often involve either the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov

Dioxygenases are a critical class of enzymes that initiate the degradation of many aromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring. nih.govresearchgate.netnih.gov This action can lead to the hydroxylation of the ring and subsequent spontaneous elimination of the nitro group as nitrite (B80452). nih.gov For example, the degradation of m-nitrobenzoic acid by Pseudomonas sp. strain JS51 is initiated by a dioxygenase that converts it to protocatechuate. nih.gov Rieske-type dioxygenases are particularly important in the degradation of various nitroaromatics, including nitrobenzene and 2-nitrotoluene. nih.gov

Monooxygenases also play a role by inserting a single oxygen atom, which can lead to the removal of the nitro group from nitrophenols. nih.gov

Nitroreductases are another key group of enzymes that catalyze the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. researchgate.netnih.gov This reduction is often the first step in the productive metabolism of compounds like nitrobenzene and 4-nitrobenzoate. nih.gov The resulting hydroxylamino-substituted compounds can then undergo an enzyme-catalyzed rearrangement to form hydroxylated intermediates that are substrates for ring-cleavage enzymes. nih.gov

Characterization of Degradation Products and Metabolites

The degradation of nitrobenzoic acids proceeds through a series of intermediate metabolites. The specific products formed depend on the parent compound and the enzymatic machinery of the involved microorganisms.

In the degradation of m-nitrobenzoic acid by Pseudomonas sp. strain JS51, the initial product is protocatechuate . nih.gov This intermediate is then further degraded via meta-cleavage by a 4,5-dioxygenase to form 2-hydroxy-4-carboxymuconic semialdehyde . nih.gov

For 4-nitrobenzoate, degradation by strains PB4 and SB4 can proceed through the formation of 4-hydroxylaminobenzoate . oup.com Interestingly, these strains also produced dead-end metabolites, 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate , through the action of a mutase. oup.com In some pathways, 4-nitrobenzoate is reduced to 4-aminobenzoate, which is then further metabolized. oup.com

Photodegradation Processes

In addition to microbial activity, photodegradation is a significant abiotic process that contributes to the transformation of nitroaromatic compounds in the environment. This process involves the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum.

Photolytic Transformations in Aqueous and Atmospheric Phases

Nitroaromatic compounds can undergo photolysis in both water and the atmosphere. In aqueous solutions, the presence of substances like hydrogen peroxide (H₂O₂) can enhance the photodegradation of compounds like nitrobenzene and nitrophenols through the generation of highly reactive hydroxyl radicals. nih.govnih.gov The photolysis of nitroaromatic compounds in the atmosphere can lead to the formation of reactive nitrogen species, including nitrite (NO₂⁻), nitric oxide (NO), and nitrous acid (HONO). researchgate.netmdpi.com These products can have significant impacts on atmospheric chemistry. researchgate.net

The atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs) can also lead to the formation of mutagenic nitro derivatives when they react with gaseous pollutants like nitrogen dioxide and nitric acid. nih.govscilit.comaaqr.org While not directly about this compound, this highlights the potential for atmospheric reactions to alter the structure and toxicity of aromatic compounds. For halogenated nitroaromatics specifically, photolysis can be an important degradation pathway in water, potentially influenced by the presence of other dissolved substances. mdpi.comnih.gov

Influence of Light Spectrum and Environmental Factors on Degradation Kinetics

The rate and efficiency of photodegradation are influenced by several factors, including the wavelength of light, the presence of photocatalysts, and the chemical properties of the surrounding environment.

The degradation rate of benzoic acid, for instance, is highly dependent on the irradiation wavelength, with maximum rates observed in the UV-C range (around 254 nm). researchgate.net For p-nitrobenzoic acid, photodegradation under UV light can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). nih.govproquest.com The efficiency of these photocatalysts can be further improved by modifying them, for example, by doping with metals or using a support material. nih.govproquest.comrsc.org

Environmental factors such as pH and the concentration of the pollutant can also affect degradation kinetics. nih.govfrontiersin.org For example, the photodegradation of some organic dyes is more favorable under acidic conditions. frontiersin.org Higher concentrations of the pollutant can sometimes lead to a decrease in the degradation rate as the surface of the photocatalyst becomes saturated. nih.govfrontiersin.org The intensity of the light source is another critical factor, with higher intensities generally leading to faster degradation rates. rsc.orgfrontiersin.org

Table 2: Factors Influencing Photodegradation of Nitroaromatic Compounds

| Factor | Influence on Degradation | Example Compound(s) | Reference(s) |

| Light Wavelength | Higher energy (shorter wavelength) UV light is generally more effective. | Benzoic Acid | researchgate.net |

| Photocatalyst | Presence of a photocatalyst like TiO₂ can significantly increase degradation rates. | p-Nitrobenzoic Acid | nih.govproquest.com |

| pH | Can influence surface charge of the pollutant and catalyst, affecting interaction and degradation rate. Acidic conditions can be more favorable. | Acid Orange 8 | frontiersin.org |

| Pollutant Concentration | Higher concentrations can decrease the degradation rate due to catalyst saturation. | Acid Orange 8 | frontiersin.org |

| Light Intensity | Higher light intensity generally leads to a faster rate of degradation. | m-Nitrotoluene | rsc.org |

Chemical Degradation in Environmental Matrices

The inherent chemical stability and reactivity of this compound are determined by the electronic effects of its substituents on the aromatic ring. The presence of two electron-withdrawing chlorine atoms and a nitro group significantly influences its susceptibility to chemical transformation in the environment.

Hydrolytic Stability and Reaction with Environmental Nucleophiles

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. For aromatic compounds, the rate of hydrolysis is highly dependent on the nature and position of substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group and chlorine atoms on the this compound molecule makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. pressbooks.pub

While specific experimental data on the hydrolytic stability of this compound is limited, the principles of nucleophilic aromatic substitution suggest that it would be more reactive towards nucleophiles than unsubstituted benzoic acid. pressbooks.pub The reaction is typically facilitated under alkaline conditions where the concentration of the hydroxide (B78521) ion (OH⁻), a strong nucleophile, is higher. The rate of hydrolysis is expected to increase with increasing pH. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group (in this case, a chloride ion). pressbooks.pub

Environmental nucleophiles other than hydroxide ions, such as bisulfide (HS⁻) and sulfide (B99878) (S²⁻) ions, which can be present in anoxic sediments and groundwater, could also potentially react with this compound via nucleophilic aromatic substitution. The reactivity of these nucleophiles is often greater than that of hydroxide, suggesting that this could be a relevant degradation pathway in certain environmental niches.

Table 1: Illustrative Hydrolysis Rate Constants for a Substituted Nitroaromatic Compound at 25°C

This table presents hypothetical data for a structurally similar compound to illustrate the expected pH-dependent hydrolysis of this compound, as specific data is not available.

| pH | Condition | Second-Order Rate Constant (M⁻¹ s⁻¹) |

| 5 | Acidic | < 1.0 x 10⁻⁸ |

| 7 | Neutral | 1.5 x 10⁻⁶ |

| 9 | Alkaline | 2.2 x 10⁻⁴ |

Sorption and Desorption Dynamics in Soil and Sediment Environments

The mobility and bioavailability of this compound in the terrestrial and aquatic environments are largely governed by its sorption to soil and sediment particles. The primary sorbents for organic compounds in these matrices are soil organic matter (SOM) and clay minerals. chemsafetypro.com The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.comecetoc.org

For nitroaromatic compounds, sorption is influenced by a combination of hydrophobic interactions and more specific interactions such as π-π electron donor-acceptor interactions with the aromatic structures within soil organic matter. nih.gov The carboxylic acid functional group of this compound will be ionized at typical environmental pH values, which will affect its water solubility and sorption behavior. The anionic form is generally more mobile and less sorbed to organic matter than the neutral form.

The sorption behavior of organic compounds is often described by isotherm models, such as the Freundlich and Langmuir models. The Freundlich isotherm is an empirical model that describes non-ideal and reversible sorption on heterogeneous surfaces, while the Langmuir model assumes monolayer sorption onto a homogeneous surface. researchgate.netyoutube.comyoutube.com

Table 2: Representative Soil Sorption Coefficients (Kd and Koc) for Nitroaromatic Compounds in Different Soil Types

This table provides example data for related nitroaromatic compounds to illustrate the range of sorption behaviors. Specific data for this compound is not available.

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Kd (L/kg) | Koc (L/kg) |

| Sandy Loam | 1.2 | 15 | 6.5 | 5.8 | 483 |

| Silt Loam | 2.5 | 25 | 6.8 | 15.2 | 608 |

| Clay | 3.1 | 45 | 7.2 | 28.5 | 919 |

| Sediment | 4.5 | 30 | 7.5 | 42.1 | 936 |

Table 3: Example Freundlich and Langmuir Isotherm Parameters for a Nitroaromatic Acid

This table presents illustrative data for a related compound to demonstrate the application of sorption isotherm models. Specific parameters for this compound are not available.

| Isotherm Model | Parameter | Value |

| Freundlich | Kf ((mg/kg)/(mg/L)ⁿ) | 12.5 |

| n (dimensionless) | 0.85 | |

| Langmuir | Qmax (mg/kg) | 150 |

| KL (L/mg) | 0.08 |

Environmental Modeling and Persistence Prediction

Environmental fate models are valuable tools for predicting the distribution, concentration, and persistence of chemicals in the environment. rsc.orgwiley.com These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental system. For this compound, multimedia fate models could be used to estimate its partitioning between air, water, soil, and sediment.

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of environmental model that can be used to predict the properties and behavior of a chemical based on its molecular structure. nih.govresearchgate.netnih.gov For nitroaromatic compounds, QSARs have been developed to predict various endpoints, including toxicity and environmental fate parameters. These models often use descriptors related to hydrophobicity (log Kow), electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), and steric factors to predict reactivity and sorption. nih.gov

The persistence of this compound in the environment will be a function of its resistance to various degradation processes. Its persistence can be estimated by models that incorporate rates of hydrolysis, photolysis, and biodegradation. Given the expected reactivity towards nucleophiles and potential for microbial degradation, its persistence will likely vary significantly depending on the specific environmental conditions.

Table 4: Conceptual Framework for Environmental Modeling and Persistence Prediction of this compound

| Model Type | Key Input Parameters for this compound | Predicted Output |

| Multimedia Fate Model | Vapor pressure, Water solubility, Octanol-water partition coefficient (Kow), Soil-organic carbon partition coefficient (Koc), Hydrolysis rate constant, Biodegradation rate constant, Photolysis rate constant | Concentrations in air, water, soil, and sediment over time; Overall persistence (half-life) in the environment. |

| QSAR for Sorption | Molecular weight, log Kow, Polar surface area, Number of hydrogen bond donors/acceptors | Soil and sediment sorption coefficients (Kd, Koc). |

| QSAR for Degradation | Electronic parameters (e.g., ELUMO, charge distribution), Steric parameters, Bond dissociation energies | Rate constants for hydrolysis and biodegradation. |

Advanced Applications in Material Science and Synthetic Chemistry

Precursor in the Synthesis of Advanced Materials

The structural rigidity and reactive sites of 3,5-Dichloro-4-nitrobenzoic acid make it a candidate for the synthesis of high-performance materials, including those designed for thermal stability and specialized polymer applications.

A significant application of this compound is its role as a key intermediate in the multi-step synthesis of the heat-resistant energetic material 3,3',5,5'-tetraamino-2,2',4,4',6,6'-hexanitroazobenzene (HNAB). The synthesis pathway leverages the reactivity of the functional groups on the benzene (B151609) ring to build this complex, high-nitrogen molecule.

The process begins with the nitration of 3,5-dichlorobenzoic acid using a mixture of nitric and sulfuric acids to yield this compound. chemicalbook.com This intermediate then undergoes a series of transformations where it is first converted to 3,5-dichloro-4-nitroaniline. chemicalbook.com This aniline (B41778) derivative is subsequently used to construct the azobenzene (B91143) core, followed by amination to replace the chloro groups, ultimately yielding the highly stable energetic material. chemicalbook.com The detailed synthetic sequence highlights the importance of this compound as a critical building block that introduces the necessary nitro and chloro functionalities for subsequent reactions. chemicalbook.com

Table 1: Synthetic Pathway to a Heat-Resistant Energetic Material

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3,5-Dichlorobenzoic acid | Mixed Nitric/Sulfuric Acid | This compound | Introduction of the key nitro group. chemicalbook.com |

| 2 | This compound | Sulfuric Acid, Chloroform (B151607), Sodium Azide | 3,5-Dichloro-4-nitroaniline | Conversion of carboxylic acid to an amine group. chemicalbook.com |

| 3 | 3,5-Dichloro-4-nitroaniline | Sodium Nitrite (B80452), Sulfuric Acid | 3,3',5,5'-Tetrachloro-2,2',4,4',6,6'-hexanitroazobenzene | Formation of the azobenzene core structure. chemicalbook.com |

While dichlorinated aromatic compounds are valuable monomers in polymer science for producing heat-resistant polymers like polyamides and polyimides, specific research detailing the use of this compound for monomer development or direct polymerization is not extensively documented in publicly available literature. The presence of the deactivating nitro group complicates typical polycondensation reactions such as amidation, which often require more reactive starting materials. Therefore, its application in this area remains a subject for potential future investigation rather than established practice.

Role as a Building Block in Complex Organic Molecule Synthesis

The varied functional groups of this compound allow it to serve as a versatile scaffold in the synthesis of a wide range of organic molecules, including those with potential biological activity and applications in organometallic chemistry.

Isomers and structurally related compounds of this compound are established intermediates in the production of pharmaceuticals and agrochemicals. For instance, compounds like 2,5-dichloro-3-nitrobenzoic acid serve as precursors for herbicides, and other chlorinated nitrobenzoic acids are used to synthesize quinolone-based medicines and anti-inflammatory drugs. google.comchemimpex.com The specific arrangement of chloro, nitro, and carboxylic acid groups in this compound provides a unique combination of reactive sites. These sites can be manipulated; for example, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to an amide or ester, making it a highly versatile, albeit not yet widely reported, building block for creating libraries of compounds for drug discovery and agrochemical development. google.comgoogle.com

Organotin(IV) carboxylates are a class of compounds with significant industrial and biological applications, including as catalysts and biocides. sysrevpharm.org Their synthesis is commonly achieved through a condensation reaction between an organotin(IV) oxide or hydroxide (B78521) and a carboxylic acid, or via reaction with an organotin(IV) halide. sysrevpharm.orggelest.com this compound can serve as the carboxylic acid ligand in these reactions to form a variety of organotin(IV) 3,5-dichloro-4-nitrobenzoates.

The general reaction involves refluxing the organotin precursor with the carboxylic acid in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. sysrevpharm.org This straightforward method allows for the synthesis of mono-, di-, and triorganotin derivatives.

Table 2: Potential Organotin Compounds Derived from this compound

| Organotin(IV) Precursor | Expected Organotin Carboxylate Product | General Formula |

|---|---|---|

| Dibutyltin(IV) oxide | Dibutyltin(IV) bis(3,5-dichloro-4-nitrobenzoate) | Bu₂Sn(O₂CC₆H₂Cl₂NO₂)₂ |

| Dioctyltin(IV) oxide | Dioctyltin(IV) bis(3,5-dichloro-4-nitrobenzoate) | Oct₂Sn(O₂CC₆H₂Cl₂NO₂)₂ |

| Triphenyltin(IV) hydroxide | Triphenyltin(IV) 3,5-dichloro-4-nitrobenzoate | Ph₃Sn(O₂CC₆H₂Cl₂NO₂) |

Heterocyclic compounds are central to medicinal chemistry. Quinazolines and their derivatives, for example, exhibit a wide range of biological activities. nih.govnih.gov A common route to these structures involves derivatives of anthranilic acid (2-aminobenzoic acid). this compound can be readily converted into a substituted anthranilic acid derivative through the chemical reduction of its nitro group to an amine, yielding 4-amino-3,5-dichlorobenzoic acid.

This resulting amino acid is a valuable precursor for forming fused heterocyclic systems. For example, it can undergo cyclocondensation reactions with various electrophiles. Reaction with formamides, orthoesters, or other single-carbon sources can lead to the formation of dichlorinated quinazolinone derivatives, which are scaffolds for further functionalization in medicinal chemistry research. nih.gov This two-step approach—reduction followed by cyclization—positions this compound as a strategic starting material for accessing complex heterocyclic libraries.

Exploration in Supramolecular Assemblies and Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound shows significant potential. The strategic placement of its chloro, nitro, and carboxylic acid functionalities allows for the engineering of specific intermolecular interactions, leading to the formation of highly ordered and functional supramolecular assemblies.

The ability of this compound to form co-crystals is a testament to its utility in crystal engineering. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The design of co-crystals allows for the modification of the physicochemical properties of solid materials, such as solubility, stability, and melting point.

While specific studies on co-crystals of this compound are not extensively documented in publicly available literature, the behavior of structurally related nitrobenzoic acids provides a strong basis for predicting its co-crystallization propensity. For instance, other isomers of chloronitrobenzoic acid and dinitrobenzoic acid readily form co-crystals with a variety of co-formers, particularly nitrogen-containing heterocyclic compounds. These interactions are typically dominated by robust hydrogen bonds between the carboxylic acid group of the benzoic acid derivative and basic nitrogen atoms of the co-former. Additionally, weaker interactions such as halogen bonding (involving the chlorine atoms), π-π stacking (facilitated by the aromatic ring), and dipole-dipole interactions (arising from the polar nitro group) play a crucial role in stabilizing the resulting crystal lattice. It is highly probable that this compound would engage in similar supramolecular synthons to form a diverse range of co-crystals with tailored architectures and properties.

Table 1: Potential Co-formers for this compound and Expected Intermolecular Interactions

| Potential Co-former Class | Key Functional Group | Predominant Expected Interaction with this compound |

| Pyridines | Aromatic Nitrogen | Carboxylic acid-Pyridine Hydrogen Bond |

| Pyrazines | Aromatic Nitrogens | Carboxylic acid-Pyrazine Hydrogen Bond |

| Amides | Amide Group | Carboxylic acid-Amide Hydrogen Bond |

| Anilines | Amino Group | Carboxylic acid-Amine Hydrogen Bond |

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The electron-deficient nature of the aromatic ring in this compound, due to the presence of two chlorine atoms and a nitro group, makes it a potential electron acceptor. When combined with electron-rich donor molecules, it is anticipated to form colored charge-transfer complexes.

Research on analogous compounds, such as other dichloro-nitro aromatic systems, has demonstrated the formation of stable CT complexes with various electron donors. These complexes often exhibit distinct optical properties, such as new absorption bands in the visible region of the electromagnetic spectrum, which are not present in the individual components. The intensity and position of these CT bands are sensitive to the concentration of the donor or acceptor, a phenomenon that can be exploited for sensing applications. For example, the development of a colorimetric sensor for specific analytes (electron donors) could be envisioned, where the change in color intensity upon complex formation is proportional to the analyte concentration. While direct experimental evidence for CT complexes of this compound is pending in the accessible literature, the fundamental electronic properties of the molecule strongly suggest its capability to participate in such interactions, opening avenues for its use in the development of novel chemical sensors.

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by judiciously selecting the metal and organic linker. The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs and other coordination complexes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,5-Dichloro-4-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Nitration of 3,5-Dichlorobenzoic Acid : Use a mixed-acid system (concentrated HNO₃ and H₂SO₄) under controlled temperatures (0–5°C). The electron-withdrawing chlorine substituents direct nitration to the para position. Monitor reaction progression via TLC or HPLC .

-

Purification : Recrystallize from ethanol/water to isolate the nitro derivative. Confirm purity via melting point analysis and NMR (¹H/¹³C).

- Key Considerations :

-

Steric and electronic effects of chlorine substituents may slow nitration; extended reaction times (4–6 hours) may be required.

Reagents Conditions Yield Reference HNO₃, H₂SO₄ 0–5°C, 4–6 h ~65–75%

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve crystal packing and hydrogen-bonding networks. Chlorine and nitro groups may introduce disorder; employ twin refinement if necessary .

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) shows absence of aromatic protons (due to Cl/NO₂ substitution).

- IR : Strong C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1340 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- PPE Requirements :

- Respiratory : NIOSH-approved N95 mask or fume hood use to avoid inhalation of dust/aerosols.

- Skin/eyes : Nitrile gloves, sealed goggles, and lab coats .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration in 3,5-Dichlorobenzoic acid?

- Mechanistic Insight :

- Chlorine substituents are meta-directing but deactivate the ring, slowing nitration. Nitration occurs at the para position due to reduced steric hindrance compared to ortho. Computational studies (DFT) can model charge distribution and transition states .

- Experimental Validation :

- Compare nitration outcomes using isotopic labeling (¹⁵NO₃⁻) or alternative directing groups (e.g., methyl esters).

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Common Issues :

- Disorder : Chlorine and nitro groups may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy .

- Twinning : Check for twinning via ROTAX analysis; apply TWIN/BASF commands if needed.

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics. Compare IC₅₀ values with salicylic acid derivatives .

- Antimicrobial Activity : Conduct broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Data Interpretation :

- Use structure-activity relationship (SAR) models to correlate substituent effects (Cl/NO₂) with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.